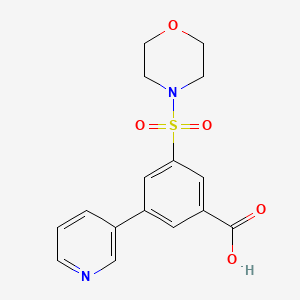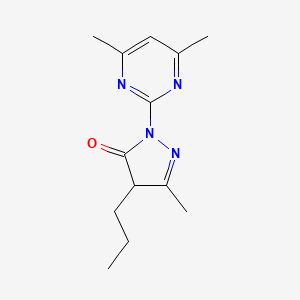
3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid, also known as Mpsb, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Mpsb belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid is not fully understood. However, studies have suggested that it targets various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression. 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. In addition, 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can inhibit tumor growth.
実験室実験の利点と制限
One advantage of using 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid in lab experiments is its diverse biological activities, which make it a useful tool for studying various cellular pathways. Another advantage is its relatively low toxicity, which makes it a safer alternative to other sulfonamide compounds. However, one limitation of using 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid in lab experiments is its low solubility, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and autoimmune disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on HDACs and other cellular pathways. Additionally, future studies could focus on improving the synthesis method of 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid to increase its yield and solubility.
合成法
The synthesis of 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid involves a multi-step process that begins with the reaction of 3-amino-5-pyridin-3-ylbenzoic acid with morpholine in the presence of a coupling agent. The resulting product is then treated with chlorosulfonic acid to form the sulfonamide group. The final step involves the hydrolysis of the morpholine group to yield 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid. The overall yield of this process is around 40%.
科学的研究の応用
3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities. It has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, viral infections, and autoimmune disorders. 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit viral replication by targeting viral enzymes. In addition, 3-(morpholin-4-ylsulfonyl)-5-pyridin-3-ylbenzoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
3-morpholin-4-ylsulfonyl-5-pyridin-3-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-16(20)14-8-13(12-2-1-3-17-11-12)9-15(10-14)24(21,22)18-4-6-23-7-5-18/h1-3,8-11H,4-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLDYSQAYCPMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-ylsulfonyl-5-pyridin-3-ylbenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,4-dichlorophenyl)-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)acrylamide](/img/structure/B5298046.png)

![4-isopropyl-2-{2-oxo-2-[3-(4-pyridinyl)-1-azetidinyl]ethyl}morpholine](/img/structure/B5298055.png)
![3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5298065.png)
![(5-{1-[2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5298071.png)
![7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5298092.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5298098.png)
![ethyl [({[(4,6-dimethylpyrimidin-2-yl)amino][(1H-1,2,4-triazol-5-ylsulfonyl)amino]methylene}amino)oxy]acetate](/img/structure/B5298108.png)
![5-fluoro-2-[1-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-pyrrolidinyl]-1H-benzimidazole](/img/structure/B5298122.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5298124.png)
![3-{2-[(2-hydroxy-2-methylpropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298135.png)
![6-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5298140.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B5298142.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5298145.png)